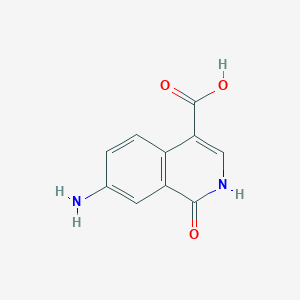

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Descripción general

Descripción

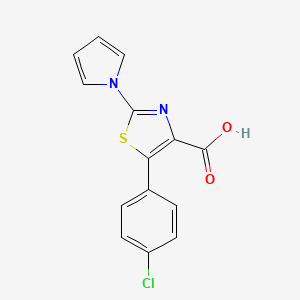

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1545047-94-6 . It has a molecular weight of 204.19 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused ring system containing a benzene ring and a pyridine moiety .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 204.19 .Aplicaciones Científicas De Investigación

Paramagnetic Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) demonstrates significant relevance in the study of peptides and peptide synthesis. TOAC's incorporation into peptides, owing to its rigid cyclic nature and peptide bond linkage, has been instrumental in analyzing peptide backbone dynamics and secondary structure. Various physical techniques, including EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR, have been employed to explore these aspects. TOAC's utility extends to the examination of peptide interactions with membranes, peptide–protein, and peptide–nucleic acid interactions, underscoring its potential for broad applications in future research (Schreier et al., 2012).

Chlorogenic Acid (CGA) and Its Pharmacological Significance

Chlorogenic Acid (CGA) is identified for its wide-ranging biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory roles. CGA's ability to modulate lipid and glucose metabolism, offering therapeutic potential for various metabolic disorders, highlights its significance in scientific research. The comprehensive review encourages further studies to optimize CGA's biological and pharmacological effects, potentially serving as a natural food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

Research on carboxylic acids, particularly their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae, is pivotal in understanding the metabolic engineering strategies for enhancing microbial robustness. Carboxylic acids' potency as microbial inhibitors, underscored by their routine use as food preservatives, presents a critical area of study. This review sheds light on the impact of saturated, straight-chain carboxylic acids on microbial tolerance, exploring the mechanisms behind cell membrane damage and the decrease in microbial internal pH (Jarboe et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

7-amino-1-oxo-2H-isoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-1-2-6-7(3-5)9(13)12-4-8(6)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZULTKFSEHKIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)

![1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)